![molecular formula C7H5Cl2N3 B15224858 4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions, a methyl group at the 1 position, and a fused benzene ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dichloro-1H-benzo[d][1,2,3]triazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Catalysts like palladium acetate and ligands such as triphenylphosphine in solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is employed in the development of advanced materials such as organic semiconductors and dyes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of chlorine atoms and the triazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-1H-benzo[d][1,2,3]triazole: Lacks the methyl group at the 1 position.
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the chlorine atoms at the 4 and 7 positions.
4-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole: Contains only one chlorine atom at the 4 position.
Uniqueness
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both chlorine atoms and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications.
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,7-dichloro-1-methylbenzotriazole |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-5(9)3-2-4(8)6(7)10-11-12/h2-3H,1H3 |
InChI Key |
LAEGNDMBTSGJHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


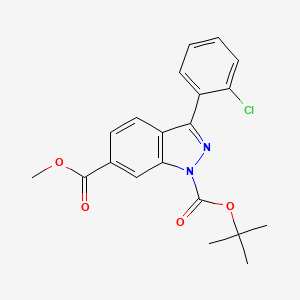
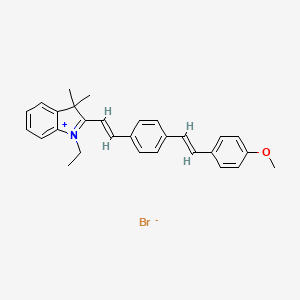
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

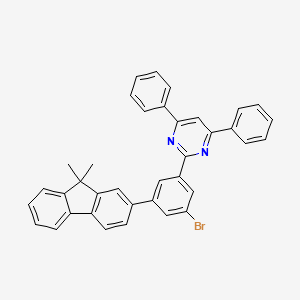

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
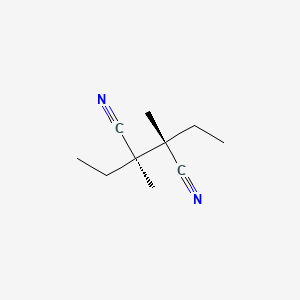
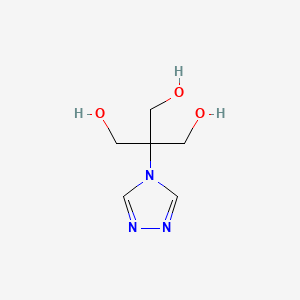
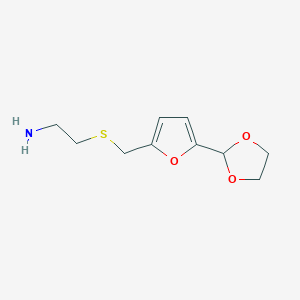
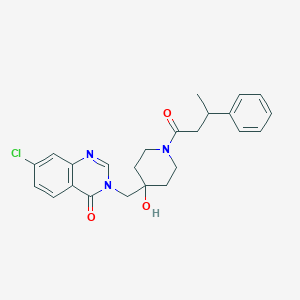
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
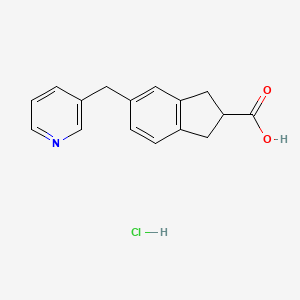
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
